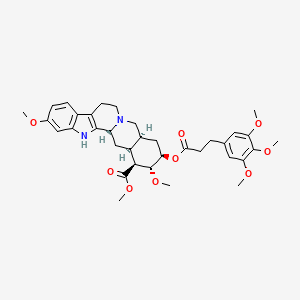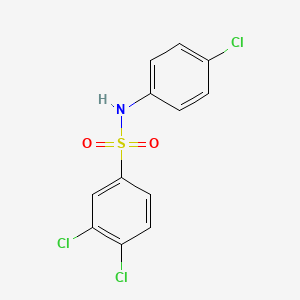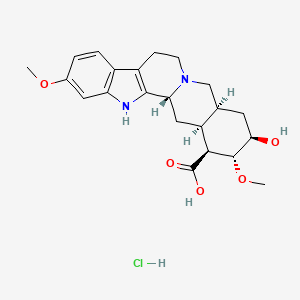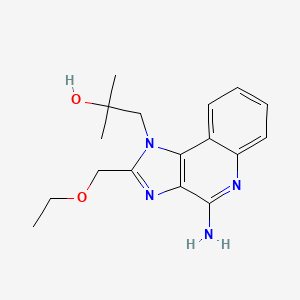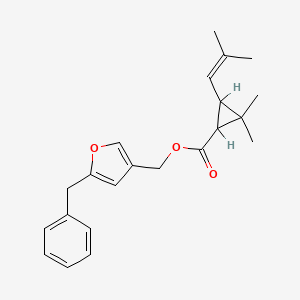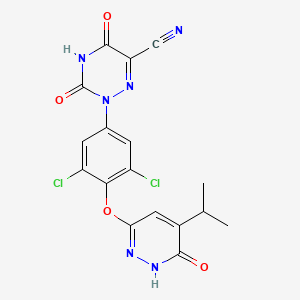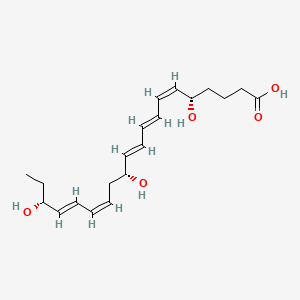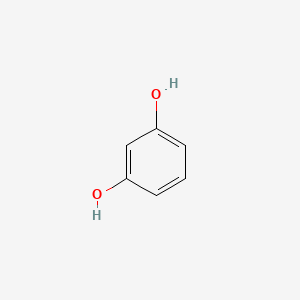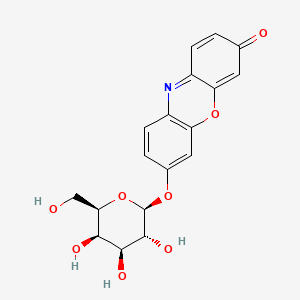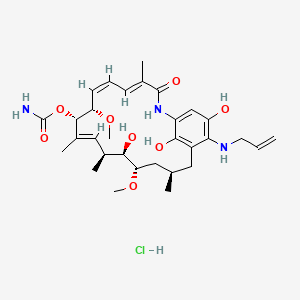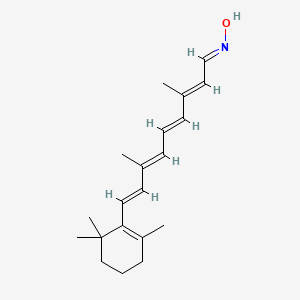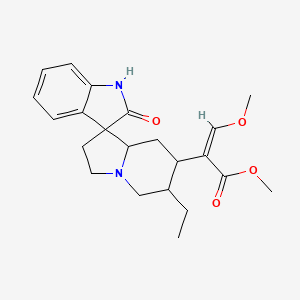
Rhynchophylline
Descripción general
Descripción
Rhynchophylline is an indole alkaloid found in certain Uncaria species, notably Uncaria rhynchophylla and Uncaria tomentosa . It also occurs in the leaves of Mitragyna speciosa (kratom) and Mitragyna tubulosa . This compound has numerous protective properties such as anti-inflammatory, neuroprotective, anti-hypertensive, anti-rhythmic, and sedative effects .
Synthesis Analysis
The asymmetric total syntheses of this compound were achieved in 17 steps from butanal and ethyl acrylate . The synthesis features Carreira ring expansion to construct the tetracyclic spirooxindole core in high diastereoselectivity . A collective formal synthesis approach to bioactive oxindole alkaloids, including this compound, was completed in a protecting-group free manner .
Molecular Structure Analysis
This compound has a complex molecular structure with the molecular formula C22H28N2O4 . The molecular weight is 384.5 g/mol . The IUPAC name is methyl (E)-2-[(3R,6’R,7’S,8’aS)-6’-ethyl-2-oxospiro[indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate .
Chemical Reactions Analysis
This compound has been shown to undergo various chemical reactions. For instance, it has been found to have structural stabilities and transformation mechanisms that have been analyzed using HPLC and UPLC-Q-TOF-MS .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 384.5 g/mol and a molecular formula of C22H28N2O4 . It is a member of indolizines and has a role as a metabolite .
Aplicaciones Científicas De Investigación
Biosíntesis y Vías Metabólicas
Rhynchophylline (RIN) e isothis compound (IRN) son tipos representativos de alcaloides de indol con estructuras únicas de espiroindol producidas en Uncaria rhynchophylla . Las vías biosintéticas de estos alcaloides de espiroindol vegetal aún son en gran medida desconocidas . Sin embargo, estudios recientes han utilizado U. rhynchophylla para investigar los genes biosintéticos y caracterizar las enzimas funcionales en los alcaloides de espiroindol .
Actividades Antihipertensivas y Neuroprotectoras
Como el constituyente bioactivo de U. rhynchophylla, IRN ha atraído recientemente una gran atención hacia las actividades antihipertensivas y neuroprotectoras . Esto lo convierte en un compuesto prometedor para el desarrollo de tratamientos para la hipertensión y los trastornos neurológicos.
Estabilidad Estructural y Mecanismo de Transformación
Se han realizado estudios para revelar las estabilidades estructurales y el mecanismo de transformación de this compound (RIN) e isothis compound (IRN) . Estos estudios proporcionan información valiosa para el análisis de estabilidad de los productos de conversión .
Tratamiento de la Enfermedad de Alzheimer
This compound e isothis compound de U. rhynchophylla han mostrado potencial en el tratamiento de la enfermedad de Alzheimer . El bajo rendimiento de estos productos naturales ha restringido su aplicación en medicina , lo que indica la necesidad de una mayor investigación y desarrollo en esta área.
Efectos en el Sueño
Algunos estudios han relacionado los efectos de this compound en el sueño con un cambio en el nivel de ARNm de los receptores de prostaglandinas en la corteza prefrontal (CPF) y el hipotálamo . Esto sugiere posibles aplicaciones en el tratamiento de los trastornos del sueño.
Tratamiento de la Adicción
This compound ha mostrado efectos terapéuticos en ratas con preferencia de lugar condicionado inducida por metanfetamina (CPP) al disminuir los niveles de p-Fos y proteína de unión al elemento de respuesta del elemento de respuesta del AMP cíclico fosforilado (p-CREB) en el cerebro . Esto sugiere posibles aplicaciones en el tratamiento de la adicción.
Mecanismo De Acción
Target of Action
Rhynchophylline primarily targets N-methyl-D-aspartate (NMDA) receptors and acts as a non-competitive antagonist . It also targets ion channels and tyrosine kinase receptors . These targets play crucial roles in neuronal communication, sleep regulation, and other physiological processes .
Mode of Action
This compound interacts with its targets, primarily NMDA receptors, in a non-competitive manner . This interaction leads to changes in brain oscillations during wakefulness and slow-wave sleep . The compound’s effects on these targets can impact sleep through mechanisms involving ion channels, NMDA receptors, tyrosine kinase receptors, extracellular signal-regulated kinases (ERK)/mitogen-activated protein kinases (MAPK), phosphoinositide 3-kinase (PI3K)/RAC serine/threonine-protein kinase (AKT), and nuclear factor-kappa B (NF-κB) pathways .
Biochemical Pathways
This compound affects several biochemical pathways. It modifies the expression of genes linked to cell movement, apoptosis/necrosis, and transcription/translation in a brain region-independent manner . It also changes those linked to sleep regulation (e.g., Hcrt, Pmch) in a brain region-specific manner (e.g., in the hypothalamus) . Furthermore, it impacts sleep through mechanisms involving ion channels, NMDA receptors, tyrosine kinase receptors, ERK/MAPK, PI3K/AKT, and NF-κB pathways .
Pharmacokinetics
The oral bioavailability and drug-likeness of this compound were calculated to be 41.82% and 0.57, respectively . These properties are crucial for assessing the effects of drug distribution and are important factors in the compound’s bioavailability .
Result of Action
This compound has been shown to enhance slow-wave sleep and modify brain oscillations during both wakefulness and slow-wave sleep . It also impacts neuronal communication in a way that could have substantial effects on sleep phenotypes . Moreover, it has been found to ameliorate metabolic disorders in Parkinson’s disease mainly through the regulation of retinol metabolism, arachidonic acid metabolism, glycerophospholipid metabolism, and purine metabolism .
Action Environment
Environmental factors, particularly light intensity, can influence the production of this compound . For instance, the contents of this compound and its isomer, Isothis compound, significantly increased in Uncaria rhynchophylla leaves at 20% light intensity after 7 and 21 days . Additionally, precipitation has been found to be a major factor affecting the content of this compound .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Rhynchophylline interacts with various enzymes and proteins. It is a non-competitive NMDA antagonist and a calcium channel blocker . It has been shown to inhibit calcium influx and prevent glutamate-induced neuronal death in vitro . The interaction of this compound with these biomolecules plays a crucial role in its biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to increase sleep time in rodents . It can impact sleep through mechanisms involving ion channels, N-methyl-D-aspartate (NMDA) receptors, tyrosine kinase receptors, extracellular signal-regulated kinases (ERK)/mitogen-activated protein kinases (MAPK), phosphoinositide 3-kinase (PI3K)/RAC serine/threonine-protein kinase (AKT), and nuclear factor-kappa B (NF-κB) pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It acts as a noncompetitive NMDA glutamate receptor antagonist and inhibits calcium influx, thereby preventing glutamate-induced neuronal death . It also suppresses the expression of toll-like receptor 4, NOD-like receptor protein 3, and cyclooxygenase 2 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown to enhance slow wave sleep (SWS) after both injections, suppress paradoxical sleep (PS) in the light but enhance PS in the dark period . Furthermore, this compound modifies brain oscillations during both wakefulness and SWS (including delta activity dynamics) in a time-dependent manner .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to reduce locomotor activity, and increase sleep time when co-administered with pentobarbital in mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been shown to ameliorate metabolic disorders in Parkinson’s disease mainly through the regulation of retinol metabolism, arachidonic acid metabolism, glycerophospholipid metabolism, and purine metabolism .
Transport and Distribution
It is known that this compound is an important active component of Uncaria rhynchophylla, which is used in traditional Chinese medicine .
Subcellular Localization
A highly efficient protoplast-based transient expression system was used for subcellular localization of transcription factor UrWRKY37
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Rhynchophylline can be achieved through a multi-step process involving the condensation of various precursors.", "Starting Materials": [ "4-hydroxyphenylacetaldehyde", "ethyl acetoacetate", "ammonium acetate", "methyl iodide", "sodium borohydride", "piperidine" ], "Reaction": [ "Condensation of 4-hydroxyphenylacetaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline", "Methylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with methyl iodide and sodium borohydride to form 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxaldehyde", "Reductive amination of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxaldehyde with piperidine to form Rhynchophylline" ] } | |
Número CAS |
76-66-4 |
Fórmula molecular |
C22H28N2O4 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
methyl (Z)-2-[(3S,6'S,7'R,8'aR)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13-/t14-,15-,19-,22+/m1/s1 |
Clave InChI |
DAXYUDFNWXHGBE-UKMPBLTPSA-N |
SMILES isomérico |
CC[C@@H]1CN2CC[C@@]3([C@H]2C[C@H]1/C(=C/OC)/C(=O)OC)C4=CC=CC=C4NC3=O |
SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
SMILES canónico |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
Apariencia |
Solid powder |
Pictogramas |
Acute Toxic |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
isorhynchophylline isorhyncophylline rhynchophylline rhyncophylline rhyncophylline, (16E)-isomer rhyncophylline, (16E,20alpha)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


